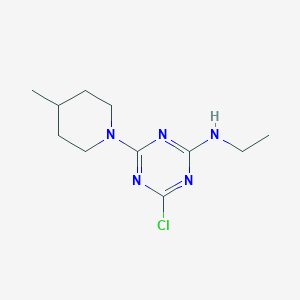![molecular formula C20H13N5O B258570 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine](/img/structure/B258570.png)
7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine, also known as NPTP, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. NPTP is a tetrazolo-pyrimidine derivative that exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antibacterial properties.
Mechanism of Action
The exact mechanism of action of 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine is not fully understood. However, it has been suggested that 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine has been reported to inhibit the growth of bacteria by disrupting the cell wall synthesis and membrane integrity.
Biochemical and Physiological Effects:
7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, thereby reducing inflammation. Furthermore, 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine has been shown to inhibit the growth of bacteria by disrupting the bacterial cell wall and membrane.
Advantages and Limitations for Lab Experiments
One of the major advantages of 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine is its broad-spectrum activity against cancer cells and bacteria. 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine has also been found to exhibit low toxicity towards normal cells, making it a potential candidate for the development of new drugs. However, one of the limitations of 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine is its poor solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine. One potential direction is the development of novel drug formulations that can improve the solubility and bioavailability of 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine. Another direction is the identification of the molecular targets of 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine, which can help in the development of more specific and effective drugs. Furthermore, the use of 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine as a potential antibacterial agent in the treatment of infectious diseases warrants further investigation. Overall, the potential applications of 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine in the field of medicinal chemistry make it a promising candidate for further research.
Synthesis Methods
The synthesis of 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine involves the reaction of 7-hydroxy-1-naphthaldehyde with phenylhydrazine and ammonium acetate in acetic acid. This is followed by the reaction of the resulting intermediate with 5-aminotetrazole in the presence of phosphorus oxychloride. The final product is obtained after purification using column chromatography.
Scientific Research Applications
7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit significant antitumor activity against various cancer cell lines, including lung, breast, and prostate cancer. 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine has also been shown to possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. In addition, 7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
properties
Product Name |
7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine |
|---|---|
Molecular Formula |
C20H13N5O |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
7-naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C20H13N5O/c1-2-8-15(9-3-1)20-21-19(13-18-22-23-24-25(18)20)26-17-12-6-10-14-7-4-5-11-16(14)17/h1-13H |
InChI Key |
AWKNOJSOTOCKAA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=NN=NN32)OC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=NN=NN32)OC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258489.png)
![Ethyl 4-{[(2-chlorobenzyl)sulfanyl]acetyl}-1-piperazinecarboxylate](/img/structure/B258490.png)
![N-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258491.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B258493.png)
![3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B258497.png)
![2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B258498.png)
![2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylpropanamide](/img/structure/B258499.png)
![N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258500.png)



![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B258506.png)
![N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B258509.png)
![2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B258512.png)